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molecular formula C8H3BrFNO2 B8727497 7-Bromo-6-fluoroisatin

7-Bromo-6-fluoroisatin

Cat. No. B8727497
M. Wt: 244.02 g/mol
InChI Key: HLRFAZBLFUIJGH-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A 2 L 3-neck flask with a temperature probe adapter was fixed with a mechanical stirrer, condenser, and temperature probe. The flask was charged with conc. sulfuric acid (79 mL, 1418 mmol) and was heated to 70° C.; solid N-(2-bromo-3-fluorophenyl)-2-(hydroxyimino)acetamide (719a; 12.34 g, 47.3 mmol) was then slowly added (exotherm) and the temperature raised to 100° C. The brown solution was stirred at 90° C. for 45 min. The heating mantle was replaced with an ice bath to cool the reaction mixture to RT; the brown solution was poured into a beaker containing ice (500 mL), diluted with EtOAc (200 mL), added to a separatory funnel, and extracted with EtOAc (2×150 mL); the combined organics were dried over Na2SO4 and concentrated to give 7-bromo-6-fluoroindoline-2,3-dione (11.53 g, 47.3 mmol, 100% yield) as a reddish solid. 1H NMR (400 MHz, CDCl3) δ ppm 6.91 (t, J=8.51 Hz, 1H) 7.63 (dd, J=8.22, 4.89 Hz, 1H) 7.99 (br. s., 1H). 19F NMR (377 MHz, CDCl3) δ ppm −90.65 (s, 1F). MS (ESI, pos. ion) m/z: 243.9/245.9 (M+1).
Quantity
79 mL
Type
reactant
Reaction Step One
Name
N-(2-bromo-3-fluorophenyl)-2-(hydroxyimino)acetamide
Quantity
12.34 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[Br:6][C:7]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:8]=1[NH:14][C:15](=[O:19])[CH:16]=NO>CCOC(C)=O>[Br:6][C:7]1[C:12]([F:13])=[CH:11][CH:10]=[C:9]2[C:8]=1[NH:14][C:15](=[O:19])[C:16]2=[O:2]

Inputs

Step One
Name
Quantity
79 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
N-(2-bromo-3-fluorophenyl)-2-(hydroxyimino)acetamide
Quantity
12.34 g
Type
reactant
Smiles
BrC1=C(C=CC=C1F)NC(C=NO)=O
Step Three
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The brown solution was stirred at 90° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L 3-neck flask with a temperature probe adapter was fixed with a mechanical stirrer, condenser
TEMPERATURE
Type
TEMPERATURE
Details
the temperature raised to 100° C
CUSTOM
Type
CUSTOM
Details
The heating mantle was replaced with an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to cool the reaction mixture to RT
ADDITION
Type
ADDITION
Details
the brown solution was poured into a beaker
ADDITION
Type
ADDITION
Details
added to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C(=CC=C2C(C(NC12)=O)=O)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 47.3 mmol
AMOUNT: MASS 11.53 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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